molecular formula C15H22N2O2 B153248 Tert-butyl 3-benzylimidazolidine-1-carboxylate CAS No. 623943-75-9

Tert-butyl 3-benzylimidazolidine-1-carboxylate

Cat. No. B153248
M. Wt: 262.35 g/mol
InChI Key: OSIWDWJGKVEDRT-UHFFFAOYSA-N
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Description

Tert-butyl 3-benzylimidazolidine-1-carboxylate is a chemical compound that is part of a broader class of imidazolidine derivatives. These compounds are of interest due to their potential applications in various fields of chemistry and biology. The tert-butyl group is known to play a significant role in the physical and chemical properties of these compounds, as well as in their reactivity and potential applications in synthetic organic chemistry and material science.

Synthesis Analysis

The synthesis of tert-butyl imidazolidine derivatives can be complex and often requires multiple steps. For instance, the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids involves the conversion of amino acid esters to N-methylamides, followed by condensation with pivalaldehyde to yield Schiff bases. These bases are then cyclized to form imidazolidinones, which can be obtained in enantiomerically pure form after recrystallization . Another example is the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is prepared from L-alanine and involves the use of chiral auxiliaries and dipeptide synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl imidazolidine derivatives is characterized by the presence of the imidazolidine ring, which can be substituted at various positions to yield different derivatives. The tert-butyl group is a common substituent that influences the molecular conformation and stability. Crystallographic studies of related compounds, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, provide insights into the arrangement of molecules in the solid state, showing intermolecular interactions and hydrogen bonding patterns that stabilize the crystal structure .

Chemical Reactions Analysis

Tert-butyl imidazolidine derivatives can undergo a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common for tert-butyl phenylazocarboxylates, where the benzene ring can be modified through reactions with amines, alcohols, and through radical reactions such as oxygenation, halogenation, and coupling . The tert-butyl group can also influence the reactivity of the compound, as seen in the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, where it is used as an intermediate for the synthesis of biologically active benzimidazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl imidazolidine derivatives are influenced by the presence of the tert-butyl group. For example, the tert-butyl moiety in TCBT, a benzothiazole modified carbazole derivative, is crucial for gel formation in certain solvents, and the resulting xerogels exhibit strong blue light emission, which can be used for the detection of volatile acid vapors . The basicity of stable carbenes, such as 1,3-di-tert-butylimidazol-2-ylidene, has been measured in solvents like THF, indicating that the tert-butyl groups can significantly affect the basicity and stability of the molecule .

Scientific Research Applications

Chiral Auxiliary and Dipeptide Synthesis

Tert-butyl 3-benzylimidazolidine-1-carboxylate has been explored as a chiral auxiliary in various synthetic applications. For instance, it was used in the synthesis of enantiomerically pure 2-methyl-3-phenylpropanoic acid and in the preparation of dipeptides, demonstrating its effectiveness in achieving high enantioselectivity in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Nucleophilic Substitutions and Radical Reactions

This compound also finds application in the field of synthetic organic chemistry where it is utilized as a versatile building block. It undergoes nucleophilic substitutions and radical reactions, enabling the modification of benzene rings and facilitating the generation of aryl radicals under various conditions (Jasch, Höfling, & Heinrich, 2012).

Kinetic Resolution in Stereochemistry

Tert-butyl 3-benzylimidazolidine-1-carboxylate plays a crucial role in kinetic resolution processes in stereochemistry. It has been employed as a novel chiral auxiliary for stereospecific amination, aiding in the separation of enantiomers and enhancing the yield of desired chiral products (Kubota, Kubo, & Nunami, 1994).

Crystallographic Studies

The compound has been the subject of crystallographic studies, aiding in the understanding of molecular structures and intermolecular interactions. Such studies are pivotal in the field of materials science and drug design (Singh, Kant, & Agarwal, 2016).

Anticancer and Antimicrobial Applications

Research has also been conducted on the use of tert-butyl 3-benzylimidazolidine-1-carboxylate in the development of anticancer and antimicrobial agents. This highlights its potential in pharmaceutical applications, particularly in the synthesis of metallopharmaceutical agents (Ray et al., 2007).

Synthesis of Bioactive Compounds

Additionally, this compound is involved in the synthesis of bioactive compounds, particularly in the development of small molecule drugs. Its role as an intermediate in various synthetic routes underscores its importance in medicinal chemistry (Zhang, Ye, Xu, & Xu, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. The precautionary statements are P261, P305, P338, and P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 3-benzylimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWDWJGKVEDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465877
Record name Tert-butyl 3-benzylimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-benzylimidazolidine-1-carboxylate

CAS RN

623943-75-9
Record name Tert-butyl 3-benzylimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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